2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid
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Overview
Description
2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is a synthetic organic compound that features both chlorophenyl and fluorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with the appropriate aniline derivatives, the piperazine ring can be formed through cyclization reactions.
Substitution Reactions:
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, influencing cellular signaling pathways.
Pathways: Modulation of biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol: Similar structure but with an ethanol group instead of acetic acid.
2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid group.
Uniqueness
2-(3-Chlorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-14-3-1-2-13(12-14)17(18(23)24)22-10-8-21(9-11-22)16-6-4-15(20)5-7-16/h1-7,12,17H,8-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIONSOKENMIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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